molecular formula C13H27N3O B15344874 N-Amidinododecanamide CAS No. 5634-27-5

N-Amidinododecanamide

Cat. No.: B15344874
CAS No.: 5634-27-5
M. Wt: 241.37 g/mol
InChI Key: UAKWHKVDJCKNEU-UHFFFAOYSA-N
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Description

N-Amidinododecanamide (hypothetical structure inferred from related compounds) is a dodecanamide derivative featuring an amidino (-NH-C(=NH)-) functional group attached to the amide nitrogen. Amidines are known for their strong hydrogen-bonding capacity and basicity, which may enhance interactions in pharmaceutical or surfactant applications compared to alkyl-substituted amides.

Properties

CAS No.

5634-27-5

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

N-(diaminomethylidene)dodecanamide

InChI

InChI=1S/C13H27N3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)16-13(14)15/h2-11H2,1H3,(H4,14,15,16,17)

InChI Key

UAKWHKVDJCKNEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Amidinododecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with an amidine precursor under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the direct amidination of dodecanamide using an amidine reagent in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Amidinododecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Amidinododecanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound C₁₃H₂₆N₂O₂* Amidino (-NH-C(=NH)-) 254.37 N/A Hypothesized: Drug intermediates, surfactants
N-Methyldodecanamide C₁₃H₂₇NO Methyl (-CH₃) 213.36 27563-67-3 Organic synthesis, surfactants
N,N-Dimethyldodecanamide C₁₄H₂₉NO Dimethyl (-N(CH₃)₂) 227.39 3007-53-2 Solvents, polymer intermediates
N-(Aminocarbonyl)dodecanamide C₁₃H₂₆N₂O₂ Ureido (-NH-C(=O)-NH₂) 254.37 1289386-04-4 Research chemicals, potential biologics
Nonadecanamide C₁₉H₃₉NO Unsubstituted amide 297.53 58185-32-3 Lubricants, surfactants
Dodecyldimethylamine N-oxide C₁₄H₃₁NO Amine oxide (-N⁺(CH₃)₂-O⁻) 229.41 1643-20-5 Detergents, antiseptics

*Inferred from amidine-containing analogues.

Structural Differences and Implications

  • Substituent Effects: Amidino Group: Enhances basicity and hydrogen-bonding vs. Dimethyl vs. Amine Oxide: N,N-Dimethyldodecanamide (neutral) is less polar than Dodecyldimethylamine N-oxide (charged), affecting solubility and surfactant behavior . Chain Length: Nonadecanamide (C19) has a longer hydrophobic tail than dodecanamides (C12), influencing micelle formation and lubricity .

Research Findings and Data Gaps

  • Synthetic Challenges: Amidino groups require specialized reagents (e.g., N-Iodosuccinimide, CAS 516-12-1, for iodination steps), increasing synthesis complexity compared to alkylamides .
  • Safety Profiles: Nonadecanamide and Dodecyldimethylamine N-oxide require stringent handling (e.g., skin/eye protection), whereas amidino-amides may pose unique toxicity risks needing further study .

Biological Activity

N-Amidinododecanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and biochemical research. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecane chain and an amidine functional group. The molecular formula is C12H25N3OC_{12}H_{25}N_3O, which contributes to its amphiphilic nature, allowing it to interact effectively with lipid membranes. This structural feature enhances its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy . Research indicates that the compound can inhibit the growth of various bacteria and fungi. Its interactions with lipid membranes are crucial for its antimicrobial properties, as it disrupts membrane integrity, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Membrane Disruption : The compound's hydrophobic dodecane chain facilitates penetration into lipid bilayers, compromising membrane integrity.
  • Enzyme Modulation : Studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.

Case Study 1: Antimicrobial Coatings

A study explored the use of this compound in antimicrobial coatings for medical devices. The findings demonstrated significant reductions in bacterial colonization on surfaces treated with the compound compared to untreated controls. This application highlights its potential in preventing infections associated with medical implants.

Case Study 2: Drug Delivery Systems

Research has also investigated the use of this compound in drug delivery systems. Its ability to disrupt lipid membranes allows for enhanced permeability and drug release profiles, making it a promising candidate for formulating novel drug delivery vehicles.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological properties due to its combination of a long hydrophobic chain and an amidine group.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
DodecanamideC12H25NC_{12}H_{25}NSimple amide without amidine functionality
GuanidineC3H7N5C_{3}H_{7}N_5Contains similar amidine structure
N-OctanoylguanidineC10H20N2OC_{10}H_{20}N_2OShorter alkyl chain; exhibits similar properties

The unique combination of structural features in this compound enhances its solubility and biological activity compared to simpler amides or guanidines.

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